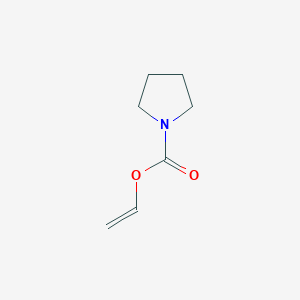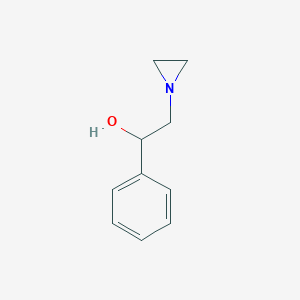
1-AZIRIDINEETHANOL, alpha-PHENYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridineethanol, alpha-phenyl-, also known as Phenylaziridineethanol, is a chemical compound that belongs to the family of aziridines. It is a colorless, oily liquid that is mainly used in scientific research applications. In
Mécanisme D'action
The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product.
Effets Biochimiques Et Physiologiques
1-Aziridineethanol, alpha-phenyl- has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Aziridineethanol, alpha-phenyl- in lab experiments is its high reactivity, which allows for the production of a wide range of compounds. Additionally, it is a relatively inexpensive reagent that is readily available. However, one of the main limitations of using 1-Aziridineethanol, alpha-phenyl- is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
For research on 1-Aziridineethanol, alpha-phenyl- include the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases. Finally, more research is needed to better understand the toxicological effects of 1-Aziridineethanol, alpha-phenyl- and to develop safer handling and disposal protocols for this compound.
Applications De Recherche Scientifique
1-Aziridineethanol, alpha-phenyl- is mainly used in scientific research applications such as the synthesis of chiral amino acids, peptides, and other biologically active compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used as a reagent in organic synthesis and as a building block in the production of polymers.
Propriétés
Numéro CAS |
17918-11-5 |
|---|---|
Nom du produit |
1-AZIRIDINEETHANOL, alpha-PHENYL- |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clé InChI |
LYWIFGDFJLWXHK-UHFFFAOYSA-N |
SMILES |
C1CN1CC(C2=CC=CC=C2)O |
SMILES canonique |
C1CN1CC(C2=CC=CC=C2)O |
Autres numéros CAS |
17918-11-5 15591-40-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

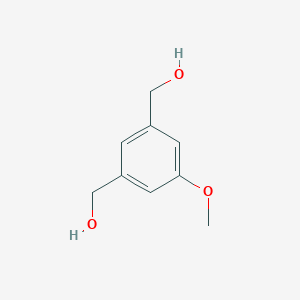
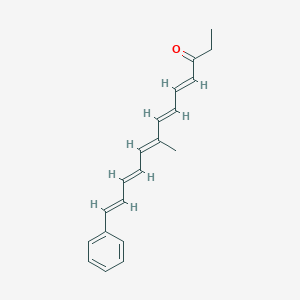
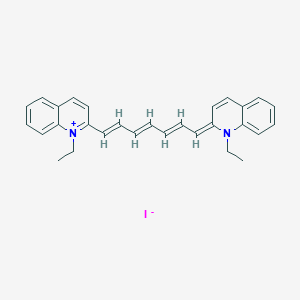
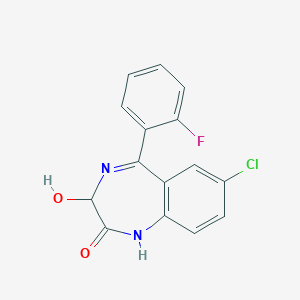
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
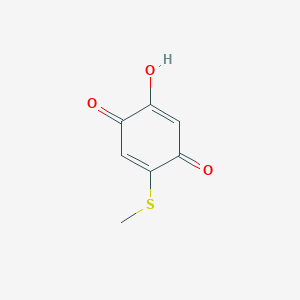
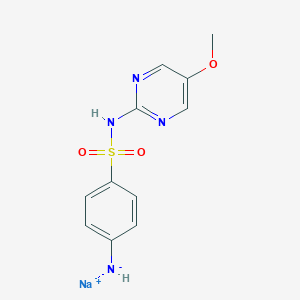
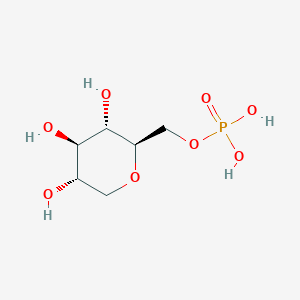

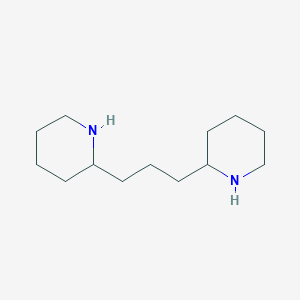

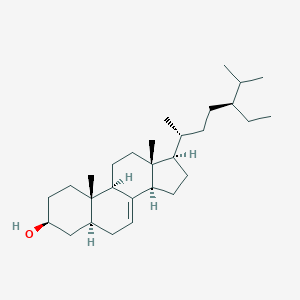
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
